molecular formula C9H6ClNO B189351 5-Chloro-3-phenylisoxazole CAS No. 3356-89-6

5-Chloro-3-phenylisoxazole

Cat. No. B189351
CAS RN: 3356-89-6
M. Wt: 179.6 g/mol
InChI Key: KWVZAEKGUQQYMK-UHFFFAOYSA-N
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Patent
US05112841

Procedure details

To 84.3 g (0.55 mol) of phosphorus oxychloride, 18.3 g (0.11 mol) of 3-phenyl-5-isoxazolone were added under stirring. While the internal temperature was maintained at 0°-10.C., 11.1 g (0.11 mol) of triethylamine were added further. They were then reacted under heating and stirring at 100°-120° C. for 3 hours. The reaction mixture was allowed to stand overnight at room temperature, and precipitated insoluble matter was filtered off. After the filtrate thus obtained was concentrated under reduced pressure, the residue was transferred into 500 ml of ice water, followed by neutralization with sodium hydrogencarbonate. The solution was extracted with ethyl ether. The organic layer was washed with water and then dried. The solvent was distilled off and the residue was purified by silica gel column chromatography (solvent: hexane/ethyl acetate=20/1), whereby the title compound was obtained as colorless crystals.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
[Compound]
Name
10.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]1([C:12]2[NH:13][O:14][C:15](=O)[CH:16]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(CC)CC)C>>[C:6]1([C:12]2[CH:16]=[C:15]([Cl:3])[O:14][N:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
84.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
18.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NOC(C1)=O
Step Two
Name
10.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They were then reacted
TEMPERATURE
Type
TEMPERATURE
Details
under heating
STIRRING
Type
STIRRING
Details
stirring at 100°-120° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
After the filtrate thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (solvent: hexane/ethyl acetate=20/1), whereby the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as colorless crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.